Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 229.28 .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 .
Physical And Chemical Properties Analysis
Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is an oil at room temperature . It has a density of 1.184 .
Scientific Research Applications
Mechanism and Application in Organic Synthesis
The compound has been explored for its unique chemical properties in organic synthesis. A study by Xue and Silverman (2010) discussed an N→O tert-butyloxycarbonyl (Boc) migration involving tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate via a base-generated alkoxide. This process involves an unusual nine-membered cyclic transition state, highlighting its potential in complex organic synthesis reactions (Xue & Silverman, 2010).
Synthesis of Related Compounds
Fox and Ley (2003) demonstrated the synthesis of tert-Butyl acetothioacetate and its use in creating 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, showcasing the versatility of tert-butyl-based compounds in synthesizing various chemical structures (Fox & Ley, 2003).
Enzyme-catalyzed Kinetic Resolution
Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This study offers insights into the potential biochemical applications of this compound, particularly in enantioselective synthesis (Faigl et al., 2013).
Application in Pipecolic Acid Derivatives Synthesis
Purkayastha et al. (2010) explored the conversion of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate to pipecolic acid derivative, indicating its role in creating complex organic molecules (Purkayastha et al., 2010).
Role in Vitamin Biotin Synthesis
Qin et al. (2014) synthesized Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, demonstrating the compound's potential in the biosynthesis of essential vitamins and amino acids (Qin et al., 2014).
Antimicrobial Activity Exploration
Sreekanth and Jha (2020) developed microwave-assisted synthesis of derivatives related to tert-butyl-3-acetyl-3-hydroxypyrrolidine-1-carboxylate, evaluating their antimicrobial activity. This indicates potential biomedical applications, especially in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHJYGFERADIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.